3-tert-Butyl-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-tert-Butyl-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through a series of steps including cyclization, alkylation, and hydroxymethylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-6-(hydroxymethyl)pyrimidine: Lacks the tert-butyl group, leading to different chemical properties and reactivity.
3-Methyl-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a tert-butyl group.
6-(Hydroxymethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the tert-butyl group, resulting in different physical and chemical properties.
Uniqueness
The presence of the tert-butyl group in 3-tert-Butyl-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
34816-40-5 |
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Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-tert-butyl-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)11-7(13)4-6(5-12)10-8(11)14/h4,12H,5H2,1-3H3,(H,10,14) |
InChI Key |
UQWOTVXEOOAJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)C=C(NC1=O)CO |
Origin of Product |
United States |
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